

CBR-5884: A Technical Guide to the Selective PHGDH Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CBR-5884

Cat. No.: B1668693

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Abstract

CBR-5884 is a selective, noncompetitive small-molecule inhibitor of 3-phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway. By targeting this critical metabolic node, **CBR-5884** has demonstrated significant anti-proliferative effects in cancer cells that exhibit a high dependency on endogenous serine production. This technical guide provides a comprehensive overview of **CBR-5884**, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and visualizations of its associated pathways and workflows.

Core Concepts and Mechanism of Action

Phosphoglycerate dehydrogenase (PHGDH) catalyzes the initial, committed step in the de novo synthesis of L-serine from the glycolytic intermediate 3-phosphoglycerate.[1][2] In certain cancers, including specific subtypes of breast cancer, melanoma, and glioma, the PHGDH gene is amplified, leading to elevated enzyme expression and an increased flux through the serine biosynthesis pathway.[1][2][3] This metabolic reprogramming supports rapid cell proliferation by providing the necessary building blocks for proteins, nucleotides, and lipids.

CBR-5884 was identified through a high-throughput screen of approximately 800,000 small molecules. It acts as a selective inhibitor of PHGDH. Biochemical characterization has revealed that **CBR-5884** is a noncompetitive inhibitor with a time-dependent onset of inhibition. A key

aspect of its mechanism is the disruption of the oligomerization state of the PHGDH enzyme. This disruption leads to a reduction in de novo serine synthesis, thereby selectively starving cancer cells that are "addicted" to this pathway for survival and growth.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for **CBR-5884** across various experimental settings.

Table 1: In Vitro Efficacy of **CBR-5884**

Parameter	Value	Cell-free/Cell-based	Target/Assay	Reference(s)
IC50	33 ± 12 µM	Cell-free	PHGDH enzyme activity	
Inhibition of Serine Synthesis	~30% decrease	Cell-based (Carney cells)	13C6-glucose tracing	
Growth Inhibition (Breast Cancer Lines)	35% - 60% at 30 µM	Cell-based	Proliferation assay	
Growth Inhibition (Epithelial Ovarian Cancer)	30% - 70% at 60 µM (24h)	Cell-based (A2780, OVCAR3, ES-2)	Cell viability assay	
Ki (vs. C. albicans Cho1)	1,550 ± 245.6 nM	Cell-free	Competitive inhibition	

Table 2: Experimental Concentrations in Cell-Based Assays

Cell Line(s)	Concentration Range	Duration	Purpose of Experiment	Reference(s)
Carney cells	1 μ M - 40 μ M	3 hours	Acute toxicity and serine synthesis	
Breast and Melanoma lines	15 μ M, 30 μ M	3 - 5 days	Proliferation inhibition	
Epithelial Ovarian Cancer (A2780, OVCAR3, ES-2)	Up to 60 μ M	24 hours	Cell viability, migration, invasion	

Experimental Protocols

This section details the methodologies for key experiments involving **CBR-5884**.

PHGDH Enzyme Inhibition Assay (Cell-free)

This protocol is based on the methods used for the initial identification and characterization of **CBR-5884**.

- Reagents: Recombinant human PHGDH, 3-phosphoglycerate (substrate), NAD⁺ (cofactor), reaction buffer (e.g., Tris-HCl with MgCl₂), **CBR-5884** stock solution in DMSO, DMSO (vehicle control).
- Procedure:
 - Prepare a reaction mixture containing the reaction buffer, NAD⁺, and recombinant PHGDH enzyme.
 - Add varying concentrations of **CBR-5884** (or DMSO for control) to the reaction mixture and pre-incubate for a specified time to allow for inhibitor binding.
 - Initiate the enzymatic reaction by adding the substrate, 3-phosphoglycerate.

4. Monitor the rate of NADH production by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.
5. Calculate the initial reaction rates (V_i) for each inhibitor concentration.
6. Normalize the rates to the DMSO control (V_o) and plot V_i/V_o against the logarithm of the inhibitor concentration.
7. Determine the IC_{50} value by fitting the data to a dose-response curve.

Cellular Serine Synthesis Assay ($^{13}C_6$ -Glucose Tracing)

This protocol allows for the direct measurement of de novo serine synthesis inhibition in live cells.

- Cell Culture: Plate cancer cells (e.g., Carney cells) in appropriate media and allow them to adhere.
- Pre-treatment: Acclimate cells to the experimental media. Treat the cells with **CBR-5884** at the desired concentrations (e.g., 30 μM) or DMSO for 1 hour.
- Labeling: Replace the media with media containing uniformly labeled $^{13}C_6$ -glucose and the corresponding concentration of **CBR-5884** or DMSO. Incubate for 2-3 hours.
- Metabolite Extraction:
 1. Aspirate the media and wash the cells with ice-cold saline.
 2. Quench metabolism and extract polar metabolites by adding a cold solvent mixture (e.g., 80:20 methanol:water).
 3. Scrape the cells and collect the cell lysate.
- Sample Analysis:
 1. Clarify the lysate by centrifugation.
 2. Dry the supernatant containing the polar metabolites.

3. Derivatize the metabolites for gas chromatography-mass spectrometry (GC-MS) analysis.
 4. Analyze the samples by GC-MS to determine the isotopic enrichment in serine (M+3 serine), which represents newly synthesized serine.
- Data Analysis: Calculate the fraction of labeled serine relative to the total serine pool and compare the values between **CBR-5884**-treated and control cells.

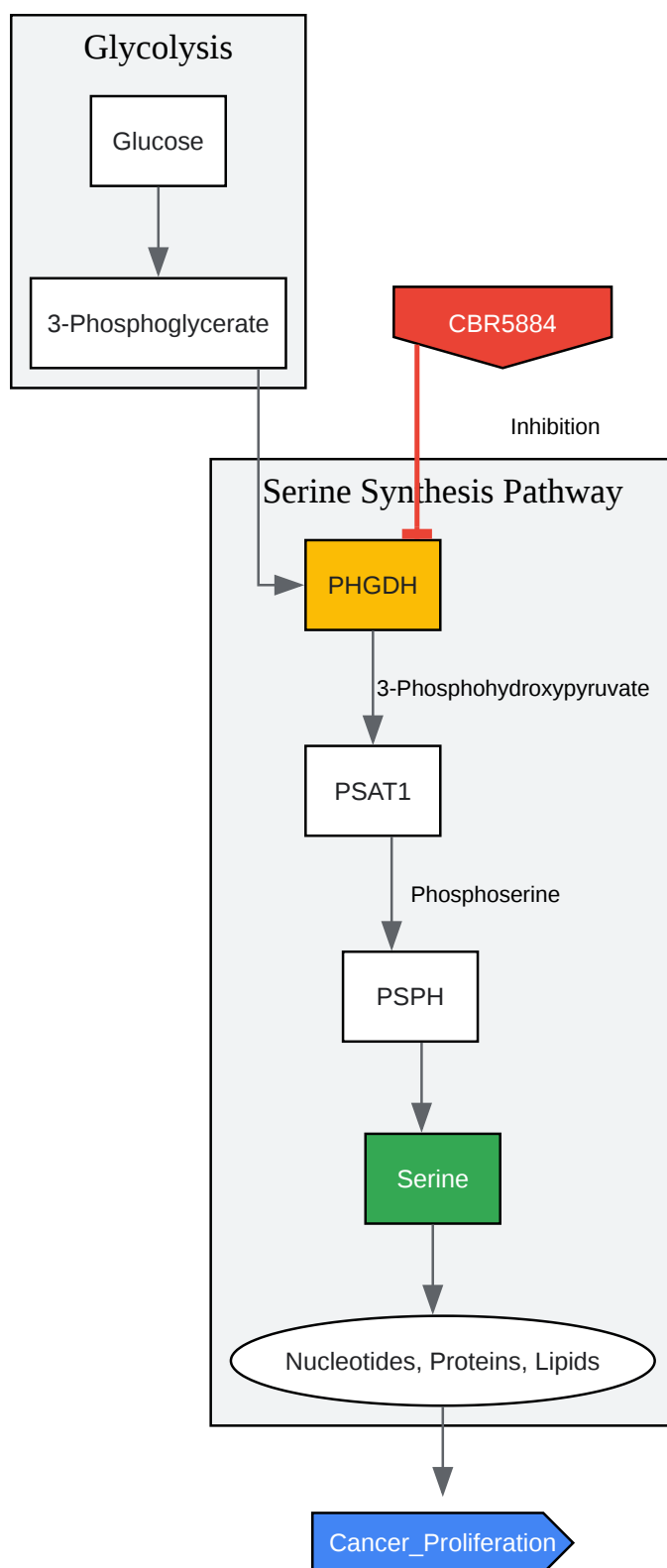
Cell Proliferation Assay

This assay assesses the impact of **CBR-5884** on cancer cell growth.

- Cell Plating: Seed cancer cell lines with known high serine biosynthetic activity (e.g., specific breast or melanoma lines) in 96-well plates at a predetermined density (e.g., 6,000 cells per well).
- Treatment: The following day, treat the cells with a dose range of **CBR-5884** (e.g., 1 μ M to 40 μ M) or DMSO vehicle control.
- Incubation: Incubate the cells for a period of 3 to 5 days.
- Viability Measurement:
 1. Remove the drug-containing media and replace it with fresh, drug-free media.
 2. Assess cell viability using a commercially available assay such as CellTiter-Glo® (promega) or AlamarBlue™ (Thermo Fisher Scientific), following the manufacturer's protocol.
- Data Analysis: Normalize the viability of treated cells to the DMSO control and plot the results to determine the dose-dependent effect on cell proliferation.

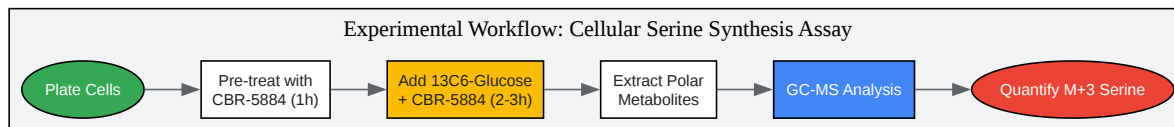
Visualizations

The following diagrams illustrate key aspects of **CBR-5884**'s function and experimental application.



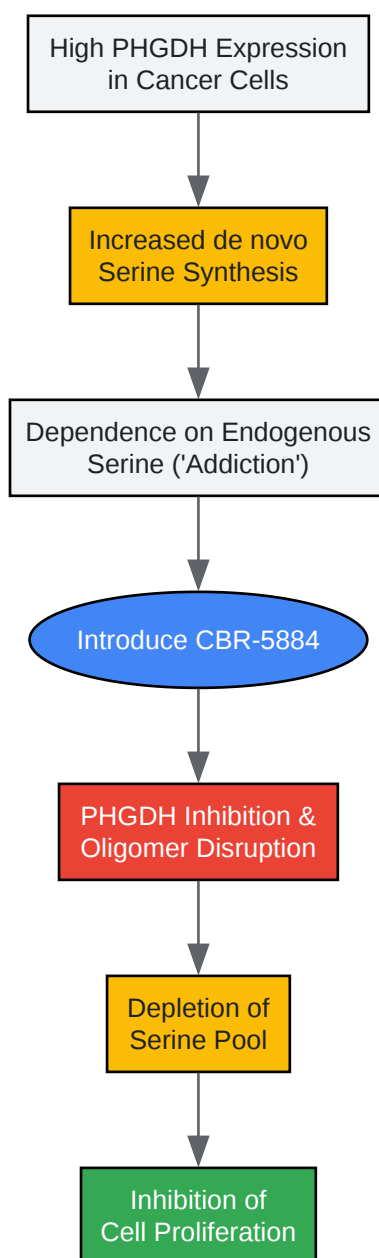
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Caption: Mechanism of action of **CBR-5884** on the serine biosynthesis pathway.



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Caption: Workflow for assessing serine synthesis inhibition by **CBR-5884**.



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Caption: Logical flow of **CBR-5884**'s selective anti-cancer activity.

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- To cite this document: BenchChem. [CBR-5884: A Technical Guide to the Selective PHGDH Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668693#cbr-5884-phgdh-inhibitor]

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